molecular formula C8H5F5O B6588742 1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol CAS No. 878204-73-0

1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B6588742
CAS No.: 878204-73-0
M. Wt: 212.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated organic compound It is characterized by the presence of both difluorophenyl and trifluoromethyl groups, which impart unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol typically involves the reaction of 2,6-difluorobenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 1-(2,6-difluorophenyl)-2,2,2-trifluoroethanone.

    Reduction: Formation of 1-(2,6-difluorophenyl)-2,2,2-trifluoroethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluorophenol
  • 2,6-Difluoroacetophenone
  • 2,6-Difluorobenzaldehyde

Comparison

1-(2,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol is unique due to the presence of both difluorophenyl and trifluoromethyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it exhibits enhanced stability, reactivity, and potential bioactivity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

878204-73-0

Molecular Formula

C8H5F5O

Molecular Weight

212.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.